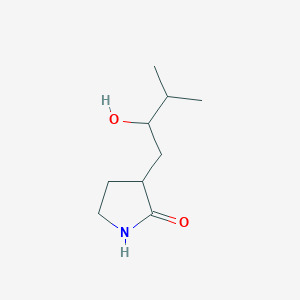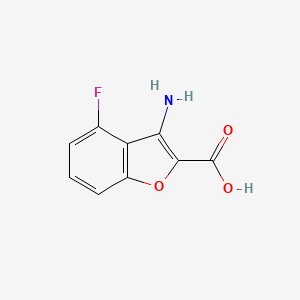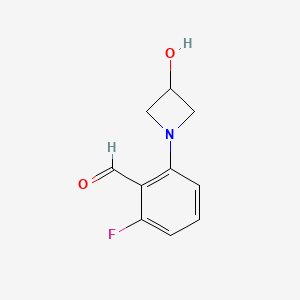
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with a unique structure that includes a fluoro substituent and a hydroxyazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the introduction of the fluoro and hydroxyazetidine groups onto a benzaldehyde scaffold. One common method is the nucleophilic substitution reaction where a fluoro group is introduced onto the benzaldehyde ring. This can be followed by the formation of the hydroxyazetidine moiety through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxyazetidine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzaldehyde: Lacks the hydroxyazetidine moiety, making it less versatile in certain applications.
6-(3-Hydroxyazetidin-1-yl)benzaldehyde: Lacks the fluoro substituent, which can affect its reactivity and biological activity.
Uniqueness
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluoro and hydroxyazetidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
Clave InChI |
LFVZCDGFWQPXOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C(=CC=C2)F)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


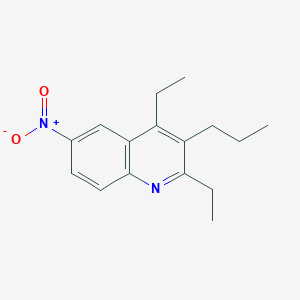




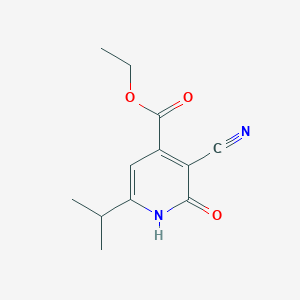

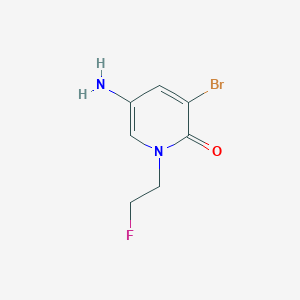
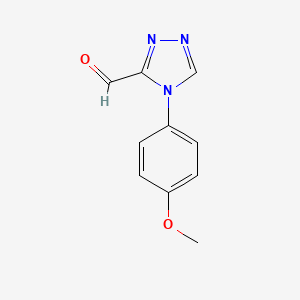
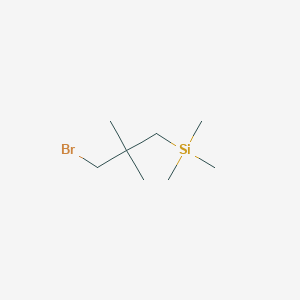
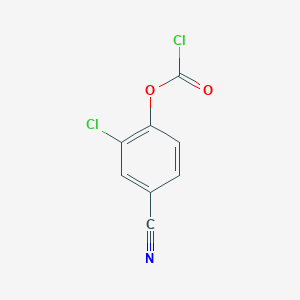
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
